3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole chemical structure
3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole chemical structure
Executive Summary
The compound 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole represents a critical heterocyclic scaffold in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical agents (GABA receptor modulators). Its structural uniqueness lies in the 4-chloro-2-fluorophenyl moiety, which imparts metabolic stability and optimized lipophilicity, coupled with the 5-hydroxyisoxazole core, a classic bioisostere for carboxylic acids.
This guide provides an in-depth analysis of its structural dynamics (tautomerism), synthetic pathways, and physicochemical properties, designed to support researchers in scaffold optimization and process chemistry.
Structural Dynamics & Tautomerism
Unlike simple phenols, 5-hydroxyisoxazoles do not exist as a static single structure. They exist in a dynamic equilibrium between the hydroxy-form (OH) , the 2H-isoxazol-5-one (NH) , and the 4H-isoxazol-5-one (CH) forms.
Understanding this equilibrium is vital for molecular docking studies , as the dominant tautomer changes based on solvent polarity and pH.
-
Non-polar media / Gas phase: The 5-hydroxy form is often favored.
-
Polar/Aqueous media: The 2H-isoxazol-5-one (NH-form) predominates due to solvation stabilization.
-
Acidity: The compound is significantly acidic (pKa ≈ 4.0–5.0), allowing it to form stable salts (enolates) under basic conditions.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric triad of 3-aryl-5-hydroxyisoxazoles. The equilibrium shifts based on environmental conditions, impacting receptor binding affinity.
Physicochemical Profile
The inclusion of the 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry modification.
| Property | Value / Characteristic | Impact on Design |
| Molecular Formula | C₉H₅ClFNO₂ | Core scaffold definition. |
| Molecular Weight | 213.59 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (Acidic) | ~4.2 – 4.8 | Mimics carboxylic acids (bioisostere); forms water-soluble salts at physiological pH. |
| Lipophilicity (LogP) | ~2.5 (Estimated) | The Cl atom increases lipophilicity for membrane permeability; F modulates pKa and blocks metabolic oxidation. |
| H-Bond Donors | 1 (OH/NH) | Critical for active site interaction (e.g., Serine residues). |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Ring N/O are strong acceptors. |
Synthetic Pathway[1][2][3]
The most robust synthesis involves the cyclization of a
Core Reagents:
-
Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate.
-
Cyclizing Agent: Hydroxylamine hydrochloride (
). -
Base: Sodium Hydroxide (
) or Sodium Ethoxide ( ).
Mechanistic Workflow
Figure 2: Step-wise synthetic route from acid chloride precursors to the final isoxazole scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole on a 10 mmol scale.
Reagents:
-
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate (2.45 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.76 g, 11 mmol)
-
Sodium Hydroxide (0.88 g, 22 mmol)
-
Methanol (20 mL) / Water (10 mL)
Methodology:
-
Preparation: Dissolve hydroxylamine hydrochloride in water (5 mL). Dissolve NaOH in water (5 mL).
-
Mixing: In a round-bottom flask, dissolve the
-keto ester in Methanol (20 mL). Cool to 0°C. -
Addition: Add the hydroxylamine solution, followed slowly by the NaOH solution. The mixture should turn clear or slightly yellow.
-
Reaction: Stir at room temperature for 30 minutes, then reflux at 65°C for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Work-up:
-
Evaporate the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water (20 mL).
-
Critical Step: Cool the solution in an ice bath and acidify dropwise with concentrated HCl to pH 1–2. The 5-hydroxyisoxazole will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene to obtain the pure compound.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic singlet at
~6.0–6.5 ppm (Isoxazole C4-H). The acidic OH/NH proton is often broad and may appear >12 ppm or be exchanged. -
Melting Point: Expect a sharp range (typically >150°C, dependent on crystal form).
Applications in Drug & Agrochemical Design[4]
Agrochemicals (Herbicides)
This scaffold is a key intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors .
-
Mechanism: The isoxazole ring mimics the substrate of the PPO enzyme.
-
Derivatization: The 5-OH group is often alkylated (e.g., with propargyl halides) to create the active herbicide (e.g., Flumiclorac-pentyl analogs).
Pharmaceuticals (GABA-A Agonists)
The 3-aryl-5-hydroxyisoxazole motif is structurally related to Muscimol and Gaboxadol .
-
Bioisosterism: The 5-hydroxyisoxazole anion is a bioisostere of the carboxylate group (
) and the phosphate group, allowing it to bind to the GABA recognition site. -
Selectivity: The 4-chloro-2-fluoro substitution restricts conformational freedom (via steric clash between F and the isoxazole ring), potentially enhancing receptor subtype selectivity.
References
-
Tautomerism of 5-Hydroxyisoxazoles
-
Journal of the Chemical Society, Perkin Transactions 2.[1] "Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution."
-
-
Synthetic Methodology (Beta-Keto Ester Cyclization)
- Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." (General methodology for isoxazole synthesis).
-
Agrochemical Applications (Isoxazole Herbicides)
- BenchChem Application Notes.
-
Pharmacological Relevance (GABA Analogs)
-
PubChem Compound Summary. "5-(3-Hydroxyphenyl)-isoxazole-3-carboxylic acid" (Structural analog data).[2]
-
